

# Technical Support Center: Purification Strategies for Polar Heterocyclic Compounds

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: (1-(4-Chloropyrimidin-2-yl)piperidin-2-yl)methanol  
CAS No.: 1261229-70-2  
Cat. No.: B3227441

[Get Quote](#)

Welcome to the technical support center for the purification of polar heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by these molecules. Polar heterocycles are ubiquitous in pharmaceuticals and natural products, but their high polarity can make them difficult to isolate and purify using standard methods. This resource provides in-depth troubleshooting guides, FAQs, and detailed protocols in a practical question-and-answer format to help you navigate these challenges effectively.

## Introduction: The Challenge of Polar Heterocycles

Polar heterocyclic compounds present a unique purification challenge due to their inherent properties. Their polarity, often stemming from nitrogen, oxygen, or sulfur atoms within the ring, along with functional groups capable of hydrogen bonding, leads to high water solubility and strong interactions with polar stationary phases like silica gel. Consequently, they may show poor retention on traditional reversed-phase (C18) columns or bind irreversibly to normal-phase media.<sup>[1]</sup> This guide will address these issues head-on, providing you with the strategies to achieve high purity for your target compounds.

## Part 1: Chromatography Troubleshooting Guide

This section addresses the most common issues encountered during the chromatographic purification of polar heterocyclic compounds.

**Q1: My polar heterocyclic compound shows poor or no retention on a standard C18 reversed-phase column. What's happening and what can I do?**

This is a classic problem. Highly polar compounds have a stronger affinity for the polar mobile phase (like water/acetonitrile) than for the non-polar C18 stationary phase, causing them to elute in or near the void volume.<sup>[1][2]</sup>

**Causality:** The lack of retention is due to insufficient hydrophobic interaction between your polar analyte and the long alkyl chains of the C18 phase.

**Solutions:**

- **Switch to a Polar-Modified Reversed-Phase Column:** Use a column with a more polar character. Phenyl-hexyl or columns with embedded polar groups (EPG) can offer different selectivity and improved retention for polar analytes.<sup>[3][4]</sup>
- **Employ Hydrophilic Interaction Liquid Chromatography (HILIC):** HILIC is specifically designed for highly polar compounds. It uses a polar stationary phase (like silica, diol, or amide) and a mobile phase with a high organic content (typically acetonitrile) and a small amount of aqueous buffer.<sup>[5][6][7]</sup> This creates a water-rich layer on the stationary phase surface, allowing polar analytes to partition into it, thus increasing retention.<sup>[6][8]</sup>
- **Use Ion-Pairing Reagents:** For ionizable heterocycles, adding an ion-pairing reagent to the mobile phase can significantly increase retention. For basic compounds (e.g., pyridines, imidazoles), an acid like trifluoroacetic acid (TFA) or formic acid will form a less polar ion pair that interacts more strongly with the C18 phase.<sup>[2]</sup>
- **Consider Mixed-Mode Chromatography (MMC):** MMC columns utilize stationary phases with multiple interaction modes, such as reversed-phase and ion-exchange.<sup>[9][10]</sup> This dual mechanism can dramatically improve the retention of polar and ionizable compounds without the need for ion-pairing reagents.<sup>[9]</sup>

Q2: I'm seeing significant peak tailing for my basic nitrogen-containing heterocycle on a silica gel column. How can I improve the peak shape?

Peak tailing for basic compounds on silica gel is typically caused by strong, non-ideal interactions with acidic silanol groups (Si-OH) on the silica surface.

Causality: The lone pair of electrons on the basic nitrogen atom interacts strongly with the acidic protons of the silanol groups, leading to slow desorption kinetics and tailed peaks.

Solutions:

- Add a Basic Modifier to the Mobile Phase: This is the most common and effective solution. Adding a small amount (0.1-2%) of a competing base like triethylamine (TEA) or ammonia (often as a 7N solution in methanol) to your mobile phase will neutralize the acidic silanol sites, preventing your compound from interacting with them and resulting in sharper, more symmetrical peaks.[\[3\]](#)[\[11\]](#)
- Deactivate the Silica Gel: Before loading your sample, you can pre-treat the packed column by flushing it with a solvent system containing a base (e.g., 1-2% TEA in your starting eluent) to neutralize the active sites.[\[3\]](#)
- Switch to an Alternative Stationary Phase: If modifiers are not effective or are undesirable, consider using a less acidic stationary phase. Neutral or basic alumina can be excellent alternatives for purifying basic compounds.[\[11\]](#) For HPLC, modern, highly deactivated and end-capped columns are designed to minimize these secondary interactions.[\[3\]](#)

Q3: My compound is extremely polar and won't elute from my silica gel column, even with 100% methanol. What are my options?

This indicates that the interaction between your compound and the silica is stronger than the eluting power of your mobile phase.

Causality: Your compound's high polarity leads to very strong adsorption onto the polar silica gel stationary phase.

Solutions:

- **Drastically Increase Mobile Phase Polarity:** While methanol is quite polar, you may need a more aggressive system. A common mobile phase for highly polar compounds is a mixture of dichloromethane (DCM), methanol (MeOH), and ammonium hydroxide (NH<sub>4</sub>OH), for example, in a ratio of 80:20:2. The ammonia acts as a strong competitor to displace your basic compound.
- **Switch to Reversed-Phase Chromatography:** This is a situation where switching the chromatography mode is often the best solution. Your compound's high polarity, which causes problems in normal-phase, becomes an asset in techniques like HILIC.[\[12\]](#)
- **Check for Compound Instability:** Before running a large-scale column, spot your compound on a TLC plate, let it sit for an hour, and then develop it. If you see streaking or new spots, your compound may be decomposing on the acidic silica.[\[11\]](#) In this case, switching to a neutral stationary phase like neutral alumina or using reversed-phase is necessary.[\[11\]](#)

## Part 2: Advanced & Alternative Strategies (FAQs)

### Q4: What exactly is HILIC and what are its main advantages?

Hydrophilic Interaction Liquid Chromatography (HILIC) is a chromatographic technique that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent (typically >80% acetonitrile) and a low concentration of an aqueous or protic solvent.[\[6\]](#)  
[\[13\]](#)

**Mechanism:** The mobile phase creates a water-enriched layer on the surface of the polar stationary phase. Polar analytes are retained by partitioning into this aqueous layer, along with contributions from hydrogen bonding and electrostatic interactions.[\[8\]](#) Elution is typically achieved by increasing the proportion of the aqueous component in the mobile phase.[\[5\]](#)

#### Key Advantages:

- **Excellent Retention for Polar Compounds:** It is ideal for compounds that are poorly retained in reversed-phase chromatography.[\[7\]](#)[\[14\]](#)
- **Enhanced MS Sensitivity:** The high organic content of the mobile phase promotes efficient desolvation and ionization in electrospray ionization mass spectrometry (ESI-MS), often leading to a significant increase in sensitivity.[\[8\]](#)[\[13\]](#)

- Orthogonal Selectivity: HILIC provides a different separation selectivity compared to reversed-phase, which is useful in 2D-LC applications.[5]

## Q5: When should I consider using Mixed-Mode Chromatography (MMC)?

Mixed-Mode Chromatography (MMC) is a powerful technique that uses stationary phases designed to facilitate at least two different interaction mechanisms simultaneously, most commonly reversed-phase (hydrophobic) and ion-exchange (electrostatic).[9][10]

You should consider MMC when:

- You are trying to separate a complex mixture containing compounds with a wide range of polarities and charges.[15]
- You need to retain both polar and non-polar compounds in a single run.[9]
- You want to improve the retention of polar, ionizable compounds without using ion-pairing reagents, which can be problematic for mass spectrometry and preparative work.[9]
- You need to improve the peak shape of charged analytes.[9]

By combining interaction modes, MMC offers unique and tunable selectivity that can be controlled by adjusting mobile phase parameters like pH, buffer concentration, and organic solvent content.[16]

## Q6: Is Supercritical Fluid Chromatography (SFC) suitable for polar heterocycles?

Yes, modern Supercritical Fluid Chromatography (SFC) is increasingly used for the purification of polar compounds.[17] SFC uses a supercritical fluid, most commonly carbon dioxide (CO<sub>2</sub>), as the main component of the mobile phase.[18]

Mechanism & Advantages:

- Tunable Polarity: While pure supercritical CO<sub>2</sub> is non-polar, its elution strength and polarity can be easily tuned by adding polar organic co-solvents (modifiers) like methanol or ethanol. [19][20]

- High Efficiency & Speed: The low viscosity of supercritical fluids allows for faster flow rates and rapid separations without generating high backpressure.[17][21]
- "Green" Chemistry: SFC significantly reduces the consumption of organic solvents compared to HPLC, making it an environmentally friendly choice.[19]
- Excellent for Chiral Separations: SFC is a preferred technique for chiral separations, including for polar heterocyclic compounds, often providing superior resolution compared to HPLC.[22]

However, very highly polar substances may still present a challenge for SFC.[18]

## Part 3: Recrystallization Troubleshooting

Recrystallization is a powerful, non-chromatographic purification technique based on differential solubility.[23]

Q7: My compound is "oiling out" instead of forming crystals. What should I do?

"Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid, often because the solution is too concentrated or cooled too quickly, or the melting point of the solid is lower than the temperature of the solution.[23]

Solutions:

- Add More Hot Solvent: Add a small amount of hot solvent to dissolve the oil completely, then allow the solution to cool much more slowly.[11]
- Induce Crystallization:
  - Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches provide nucleation sites for crystal growth. [11][24]
  - Add Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution to initiate crystallization.[11]

- Lower the Crystallization Temperature: Ensure the solution is cooled well below the compound's melting point. An ice bath or even a dry ice/acetone bath can be used after slow cooling to room temperature.[24]

## Q8: My recovery after recrystallization is very low. How can I improve the yield?

Low recovery is often due to using too much solvent or the compound having significant solubility even in the cold solvent.[11]

Solutions:

- Use the Minimum Amount of Hot Solvent: The goal is to create a saturated solution at the solvent's boiling point. Add the boiling solvent portion-wise to your crude solid until it just dissolves.[25][26]
- Ensure Complete Cooling: Allow the solution to cool to room temperature slowly, then place it in an ice bath for at least 30 minutes to maximize precipitation.[27]
- Recover from the Mother Liquor: The solution left after filtering the crystals (the mother liquor) still contains dissolved product. You can often recover a second crop of crystals by evaporating some of the solvent to increase the concentration and re-cooling. Note that this second crop may be less pure.[11]
- Choose a Different Solvent: The ideal solvent is one in which your compound has high solubility when hot and very low solubility when cold.[23] You may need to screen several solvents or solvent pairs to find the optimal one.

## Part 4: Special Topics in Heterocycle Purification

### Q9: What is the best way to handle a basic heterocycle that needs to be purified but is unstable to acid or base?

For compounds that are sensitive to pH, forming a salt can be an excellent purification strategy.

Solution: Salt Formation & Recrystallization

- **Formation:** Dissolve your basic heterocyclic compound in a suitable organic solvent. Add a stoichiometric amount of a selected acid (e.g., HCl in ether, oxalic acid, tartaric acid) to protonate the basic nitrogen.<sup>[28]</sup> This converts the often-liquid or low-melting free base into a more stable, crystalline salt.<sup>[29]</sup>
- **Purification:** The resulting salt can often be purified by recrystallization, which is highly effective at removing non-basic, neutral impurities.
- **Liberation:** After purification, the free base can be regenerated by dissolving the salt in water and adding a base (like NaHCO<sub>3</sub> or NaOH) to deprotonate it, followed by extraction into an organic solvent.

## Q10: How can I effectively remove highly polar residual solvents like DMF or DMSO?

These high-boiling polar aprotic solvents can be notoriously difficult to remove.

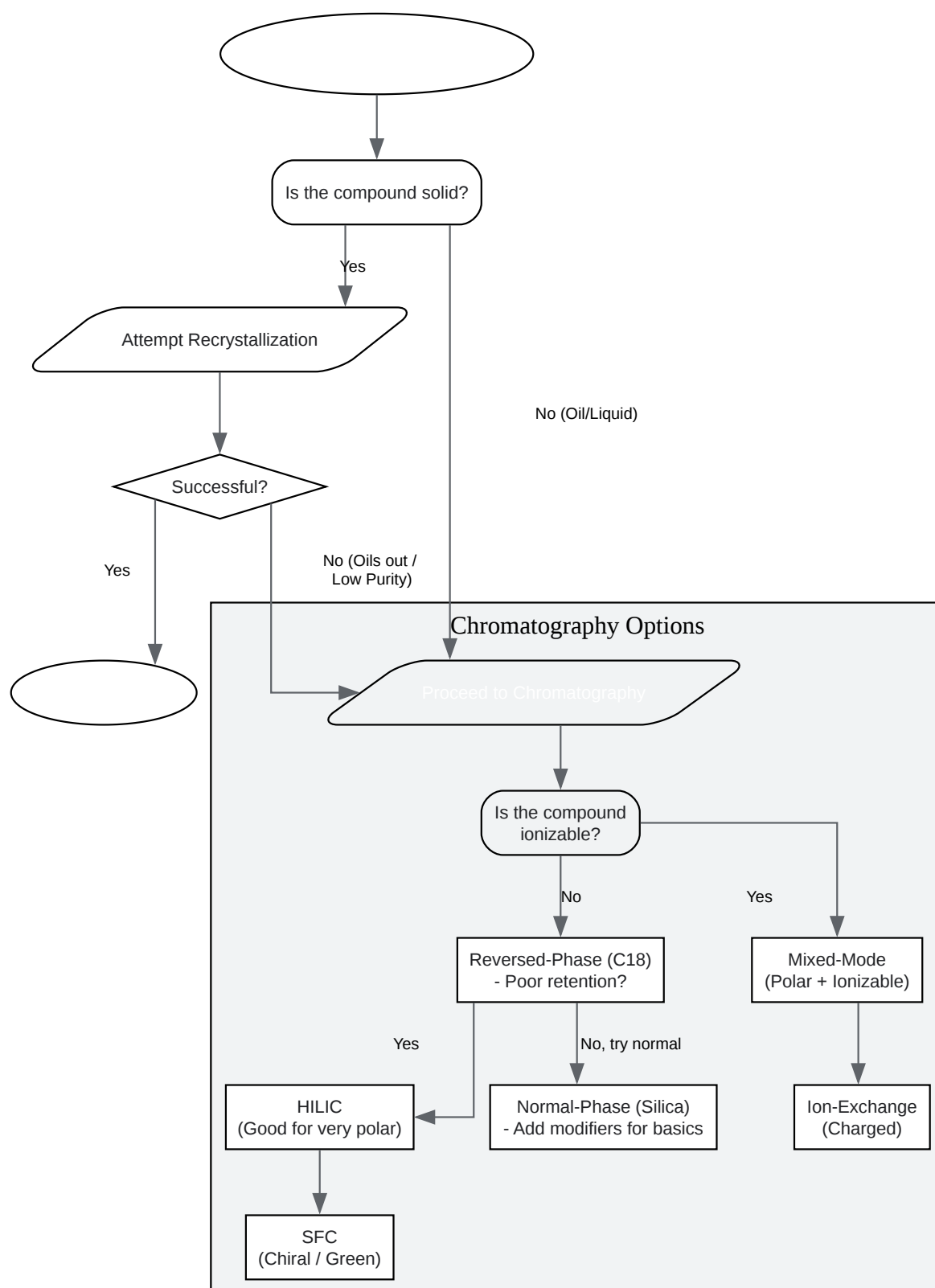
Solutions:

- **Aqueous Washes:** If your compound is not water-soluble, perform multiple extractions with water or brine. Since DMF and DMSO are fully miscible with water, this will pull them out of the organic layer.<sup>[11]</sup>
- **Azeotropic Removal:** For solvents like DMF, azeotropic distillation can be effective. This involves repeatedly adding a solvent that forms a lower-boiling azeotrope with the impurity (e.g., toluene or heptane) and removing the solvent under reduced pressure.<sup>[11]</sup>
- **Lyophilization (Freeze-Drying):** If your compound is water-soluble and stable, you can dissolve the crude material in water and freeze-dry it. This process sublimates the water and other volatile impurities, leaving your purified compound behind.<sup>[11][30]</sup>

## Part 5: Visual Workflows & Data Tables

### Purification Strategy Selection Workflow

This diagram outlines a decision-making process for selecting an appropriate purification strategy for a polar heterocyclic compound.

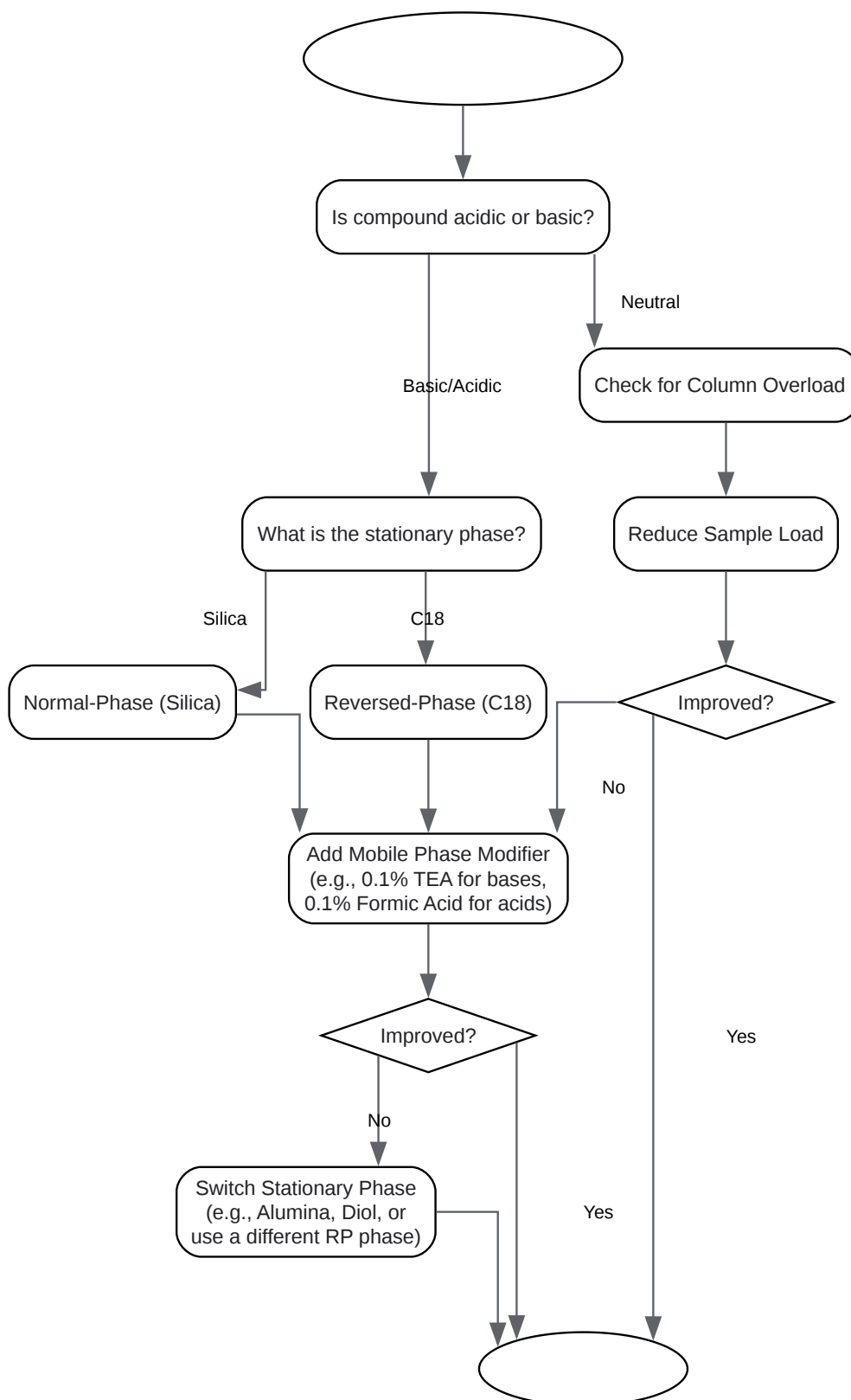


[Click to download full resolution via product page](#)

Caption: Workflow for selecting a purification method.

## Chromatography Peak Tailing Troubleshooting

This diagram provides a logical path for diagnosing and solving issues with peak tailing.



[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for poor peak shape.

**Table 1: Comparison of Chromatographic Modes for Polar Heterocycles**

Feature	Reversed-Phase (RPC)	HILIC	Mixed-Mode (MMC)	Ion-Exchange (IEC)	Supercritical Fluid (SFC)
Stationary Phase	Non-polar (e.g., C18)	Polar (e.g., Silica, Diol)	Multi-functional (e.g., C18 + SCX)	Charged (e.g., SAX, SCX)	Polar or Non-polar
Mobile Phase	High Aqueous	High Organic	Aqueous/Organic + Buffer	Aqueous Buffer Gradient	Supercritical CO <sub>2</sub> + Modifier
Analyte Suitability	Non-polar to moderately polar	Highly polar, hydrophilic	Polar, non-polar, ionizable	Charged/Ionizable	Polar, non-polar, chiral
Primary Retention	Hydrophobic interactions	Partitioning, H-bonding	Hydrophobic + Electrostatic	Electrostatic interactions	Partitioning, Adsorption
Key Advantage	Widely applicable	Retains very polar compounds	Retains wide range of analytes	Highly selective for charged species	Fast, "Green", good for chiral
Common Issue	Poor retention of polar compounds	Mobile phase prep is critical	Method development can be complex	Requires charged analyte	Not ideal for very highly polar compounds

**Table 2: Common Solvents for Recrystallization**

Solvent	Polarity	Boiling Point (°C)	Notes
Water	Very High	100	Good for highly polar salts, amides, some acids.[23]
Methanol	High	65	General purpose polar solvent.[23]
Ethanol	High	78	General purpose polar solvent, less toxic than methanol.[23]
Acetone	Medium-High	56	Good general solvent, but low boiling point. [23]
Ethyl Acetate	Medium	77	Good for moderately polar compounds.[23]
Dichloromethane	Medium-Low	40	Low boiling point, useful for heat-sensitive compounds.
Toluene	Low	111	Good for less polar compounds; high boiling point.
Hexane / Heptane	Very Low	~69	For non-polar compounds; often used as the "poor" solvent in a pair.[23]

## Part 6: Detailed Experimental Protocols

### Protocol 1: HILIC Method Development for a Polar Basic Heterocycle

- Column Selection: Start with a bare silica or an amide-bonded HILIC column.
- Mobile Phase Preparation:

- Mobile Phase A: 95:5 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate.
- Mobile Phase B: 50:50 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate.
- Rationale: Ammonium formate is an excellent buffer for HILIC and is volatile, making it compatible with MS detection and easy to remove during preparative work.[3]
- Sample Preparation: Dissolve the sample in a diluent that matches the initial mobile phase conditions (e.g., 90% acetonitrile) to ensure good peak shape.
- Column Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 10-15 column volumes. HILIC requires longer equilibration times than reversed-phase.
- Gradient Elution: Run a scouting gradient from 5% B to 50% B over 10-15 minutes.
- Optimization: Based on the scouting run, adjust the gradient slope to improve the separation of your target compound from impurities. You can also adjust the buffer concentration or pH to further optimize selectivity.[3]

## Protocol 2: Deactivation of Silica Gel for Flash Chromatography

- Column Packing: Dry pack the column with the required amount of standard silica gel.
- Deactivation Solvent Preparation: Prepare a solvent mixture identical to your initial elution solvent (e.g., 98:2 Dichloromethane:Methanol) but with the addition of 1-2% triethylamine (TEA).[3]
- Column Flushing:
  - Flush the packed column with 2-3 column volumes of the deactivating solvent. This neutralizes the acidic silanol sites.
  - Flush the column with another 2-3 column volumes of your initial elution solvent without the TEA to remove any excess base.[3]
- Sample Loading & Elution: Load your sample and run the chromatography as planned, either isocratically or with a polarity gradient. You should observe significantly improved peak

shape for basic compounds.

### Protocol 3: Step-by-Step Recrystallization

- Solvent Selection: Choose a solvent in which your compound is highly soluble when hot but poorly soluble when cold. This can be determined by small-scale tests in test tubes.[25]
- Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the chosen solvent portion-wise while heating the mixture to a boil until the solid just dissolves. Use the absolute minimum amount of boiling solvent.[25][27]
- Hot Filtration (if needed): If there are insoluble impurities (like dust or sand), perform a hot gravity filtration to remove them, keeping the solution hot to prevent premature crystallization.[25]
- Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[24]
- Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[27]
- Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
- Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.[26]
- Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.

### References

- Hydrophilic interaction liquid chromatography (HILIC)
- TROUBLESHOOTING GUIDE. Agilent.
- Hydrophilic interaction chrom
- Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
- Mixed-Mode Chromatography and Stationary Phases.
- Hydrophilic Interaction Chromatography.
- HILIC. Dr. Maisch.
- Mixed-Mode Chromatography. Thermo Fisher Scientific - US.

- Hydrophilic Interaction Liquid Chromatography (HILIC)
- Recrystalliz
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Perspective Chapter: Mixed-Mode Chrom
- (PDF) Mixed-Mode Chromatography.
- Troubleshooting guide for the purification of polar quinoline compounds. Benchchem.
- What is Supercritical Fluid Chromatography (SFC)
- How Good is SFC for Polar Analytes?.
- Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. TMP Universal Journal of Advances in Pharmaceutical Sciences.
- Development of Supercritical Fluid Chromatography Techniques. Longdom Publishing.
- Technical Support Center: Purification of Polar Heterocyclic Compounds. Benchchem.
- Experimental No. (4) Recrystallization Recrystallization Purpose of experimental To separate organic compounds (solid)
- Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. PubMed.
- SFC Basic Guide. Shimadzu.
- Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices. Sigma-Aldrich.
- Heterocyclic Salt Synthesis and Rational Properties Tailoring.
- (PDF) Principles of Salt Formation.
- How can I isolate a highly polar compound
- Chem 267. Recrystallization. University of Massachusetts Amherst.
- Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects.
- Recrystalliz
- For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?.
- Strategies for the Flash Purification of Highly Polar Compounds. Teledyne ISCO.
- How to Purify an organic compound via recrystallization or reprecipitation?.

### ***Need Custom Synthesis?***

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## Sources

- [1. labex.hu \[labex.hu\]](http://labex.hu)
- [2. pdf.benchchem.com \[pdf.benchchem.com\]](http://pdf.benchchem.com)
- [3. pdf.benchchem.com \[pdf.benchchem.com\]](http://pdf.benchchem.com)
- [4. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [5. Hydrophilic interaction liquid chromatography \(HILIC\)—a powerful separation technique - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [6. HILIC !\[\]\(858b895d2d81c819fd5bd63547df3684\_img.jpg\) Dr. Maisch \[dr-maisch.com\]](#)
- [7. longdom.org \[longdom.org\]](http://longdom.org)
- [8. Hydrophilic interaction chromatography - Wikipedia \[en.wikipedia.org\]](https://en.wikipedia.org)
- [9. helixchrom.com \[helixchrom.com\]](http://helixchrom.com)
- [10. Mixed-Mode Chromatography | Thermo Fisher Scientific - HK \[thermofisher.com\]](#)
- [11. pdf.benchchem.com \[pdf.benchchem.com\]](http://pdf.benchchem.com)
- [12. researchgate.net \[researchgate.net\]](http://researchgate.net)
- [13. chromatographyonline.com \[chromatographyonline.com\]](http://chromatographyonline.com)
- [14. sigmaaldrich.com \[sigmaaldrich.com\]](http://sigmaaldrich.com)
- [15. researchgate.net \[researchgate.net\]](http://researchgate.net)
- [16. Perspective Chapter: Mixed-Mode Chromatography | IntechOpen \[intechopen.com\]](#)
- [17. chromatographytoday.com \[chromatographytoday.com\]](http://chromatographytoday.com)
- [18. What is Supercritical Fluid Chromatography \(SFC\) Chromatography? | Teledyne LABS \[teledynelabs.com\]](#)
- [19. ujps.twistingmemoirs.com \[ujps.twistingmemoirs.com\]](http://ujps.twistingmemoirs.com)
- [20. shimadzu.com \[shimadzu.com\]](http://shimadzu.com)
- [21. longdom.org \[longdom.org\]](http://longdom.org)
- [22. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [23. rubingroup.org \[rubingroup.org\]](http://rubingroup.org)
- [24. Recrystallization \[wiredchemist.com\]](http://wiredchemist.com)

- [25. uomustansiriyah.edu.iq](https://uomustansiriyah.edu.iq) [[uomustansiriyah.edu.iq](https://uomustansiriyah.edu.iq)]
- [26. researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- [27. people.chem.umass.edu](https://people.chem.umass.edu) [[people.chem.umass.edu](https://people.chem.umass.edu)]
- [28. wydawnictwa.ipo.lukasiewicz.gov.pl](https://wydawnictwa.ipo.lukasiewicz.gov.pl) [[wydawnictwa.ipo.lukasiewicz.gov.pl](https://wydawnictwa.ipo.lukasiewicz.gov.pl)]
- [29. researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- [30. researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- To cite this document: BenchChem. [Technical Support Center: Purification Strategies for Polar Heterocyclic Compounds]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3227441/docs#technical-support-center-purification-strategies-for-polar-heterocyclic-compounds>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

Contact our Ph.D. Support Team for a compatibility check